molecular formula C8H18ClN3O B1492702 1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride CAS No. 2098093-26-4

1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride

Cat. No.: B1492702
CAS No.: 2098093-26-4
M. Wt: 207.7 g/mol
InChI Key: KUOLSQXXRXLVQS-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride is a chemical research reagent featuring an azetidine ring, a structure of significant interest in medicinal chemistry. Azetidine-based ureas are valuable scaffolds in drug discovery, often serving as key intermediates for the synthesis of novel bioactive molecules . Research into related azetidine-urea compounds has explored their potential in various therapeutic areas, including as modulators of targets relevant to heart failure and inhibitors of enzymes like formyl peptide receptor 2 (FPR2) for anti-inflammatory applications . This compound is provided exclusively for research and development purposes in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(azetidin-3-yl)-3-tert-butylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-8(2,3)11-7(12)10-6-4-9-5-6;/h6,9H,4-5H2,1-3H3,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOLSQXXRXLVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C10_{10}H16_{16}N3_{3}ClO
  • Molecular Weight: 287.70 g/mol
  • IUPAC Name: this compound

The azetidine ring contributes to the compound's reactivity, allowing it to interact with various biological targets.

Biological Activities

This compound exhibits several biological activities, including:

1. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus2
Enterococcus faecalis2
Escherichia coli16
Pseudomonas aeruginosa32

2. Antiviral Properties
Preliminary studies suggest potential antiviral activity against certain viruses, although specific mechanisms remain under investigation. The compound's ability to inhibit viral replication is hypothesized to be linked to its structural features.

3. Anti-Cancer Activity
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The IC50_{50} values for these cell lines are as follows:

Cancer Cell LineIC50_{50} (μM)
MCF-75.5
A549 (Lung Cancer)4.0

The mechanism through which this compound exerts its biological effects involves several pathways:

1. Enzyme Inhibition
The compound is believed to inhibit specific enzymes involved in cellular processes, leading to disrupted signaling pathways that are crucial for cancer cell proliferation and survival.

2. Interaction with Biological Molecules
The azetidine ring's strain enhances its reactivity, allowing it to form interactions with nucleophiles in biological systems, potentially leading to enzyme inhibition or modulation of receptor activity.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of bacterial strains, demonstrating significant antimicrobial activity compared to established antibiotics. This positions it as a candidate for further development in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies
In vitro studies using MCF-7 and A549 cell lines showed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth, suggesting its potential as an anti-cancer agent.

Scientific Research Applications

Medicinal Chemistry

1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride has been explored as a lead compound in the development of new therapeutic agents. Its derivatives have shown promise in targeting various biological pathways, particularly in cancer therapy and metabolic disorders.

  • Cancer Therapeutics : Research indicates that compounds derived from azetidine structures can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that azetidine-based compounds can inhibit cell viability in leukemia and lung cancer models, highlighting their potential as anti-cancer agents .
  • Metabolic Disorders : The compound has been investigated for its ability to modulate retinol binding proteins, which are implicated in metabolic diseases such as obesity and diabetes. The inhibition of these proteins may restore metabolic balance and improve insulin sensitivity .

Synthetic Chemistry

The versatility of this compound extends to its role as an intermediate in synthetic pathways. It serves as a building block for synthesizing more complex molecules.

  • Synthesis of Functionalized Azetidines : Recent advancements have demonstrated methods for synthesizing functionalized azetidines using this compound as a precursor. These methodologies often involve multi-step reactions that allow for the introduction of various functional groups, enhancing the biological activity of the resultant compounds .

Imaging and Diagnostic Applications

The potential use of azetidine derivatives in imaging techniques has also been explored. For example, 11C-labeled azetidine-carboxylates have been evaluated for their ability to act as imaging agents in PET studies, targeting specific enzymes involved in lipid metabolism .

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Study 1Cancer TherapyDemonstrated significant cytotoxicity against leukemia cell lines with IC50 values < 2 μM .
Study 2Metabolic RegulationShowed potential to lower serum retinol binding protein levels, indicating a role in metabolic disease modulation .
Study 3Synthetic PathwaysUtilized as a key intermediate in synthesizing novel azetidine derivatives with enhanced biological activity .
Study 4Imaging TechniquesEvaluated for use in PET imaging to visualize monoacylglycerol lipase activity, indicating diagnostic potential .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₈H₁₆ClN₃O ~221.7 Azetidine, urea, tert-butyl, HCl High solubility (HCl salt), hydrogen bonding via urea
2-(Azetidin-3-ylidene)acetonitrile hydrochloride (from EP 4086245A1) C₅H₇ClN₂ ~130.5 Azetidine, nitrile, HCl Reactive nitrile group; potential for further functionalization
N-methylcyclopropanamine tert-butyl carbamate hydrochloride C₁₀H₂₁ClN₂O₂ ~236.7 Azetidine, carbamate, tert-butyl, HCl Carbamate stability; tert-butyl enhances lipophilicity
1-(Azetidin-3-yl)pyrrolidin-2-one hydrochloride C₇H₁₃ClN₂O ~192.6 Azetidine, lactam, HCl Lactam ring introduces rigidity; moderate solubility
tert-butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl} carbamate C₁₆H₂₄N₂O₂ 276.38 Pyridine, pyrrolidine, carbamate Bicyclic structure; potential CNS activity

Key Research Findings and Limitations

  • Synthetic Yield Gaps : EP 4086245A1 methods emphasize HPLC monitoring for purity, but yields for the target compound remain unspecified, complicating cost-effectiveness analyses .

Preparation Methods

Preparation of Azetidine Core

The azetidine ring is a four-membered nitrogen-containing heterocycle, which can be synthesized via intramolecular cyclization or ring closure reactions. A notable method involves reacting primary methylamines with propane derivatives bearing leaving groups at the 1 and 3 positions in the presence of a non-nucleophilic base and water to promote azetidine ring formation. This process typically occurs in hot organic solvents and yields N-protected azetidine intermediates, which are subsequently deprotected by hydrogenation under acidic conditions to yield azetidine salts. Liberation of the free azetidine base is achieved by treatment with strong bases and condensation of the vapor to obtain the liquid azetidine intermediate.

Step Reaction Details Conditions Outcome
1 Reaction of primary methylamine with propane derivative Hot organic solvent, non-nucleophilic base, water N-protected azetidine
2 Hydrogenolysis of protecting group Organic solvent, strong acid, pressurized hydrogen, catalyst Azetidine salt concentrate
3 Base treatment and vapor condensation Strong base, agitation, vapor condensation Azetidine free base

Introduction of tert-Butyl Group and Urea Formation

The tert-butyl substituent is often introduced via tert-butyl carbamate or tert-butyl-protected intermediates. The urea moiety is constructed by reacting azetidine derivatives with appropriate isocyanates or carbamoyl chlorides.

A general and efficient method for urea formation involves:

  • Dissolving the azetidine derivative in anhydrous dichloromethane (DCM).
  • Cooling the reaction mixture in an ice bath under nitrogen atmosphere.
  • Adding an equimolar amount of an isocyanate (such as tert-butyl isocyanate or derivatives).
  • Stirring the reaction mixture for extended periods (e.g., 16 hours) while allowing it to warm slowly to room temperature.
  • Monitoring the reaction progress by thin-layer chromatography (TLC).
  • Removing the solvent under reduced pressure.
  • Purifying the crude product by silica gel chromatography using ethyl acetate/hexanes mixtures.

This method yields the desired urea derivatives in high purity and yield.

Hydrochloride Salt Formation

The hydrochloride salt of 1-(Azetidin-3-yl)-3-(tert-butyl)urea is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent such as isopropanol. This step improves the compound's stability and crystallinity, facilitating isolation and purification.

Representative Synthetic Procedure from Literature

A reported synthetic sequence for related substituted azetidine urea derivatives includes:

  • Suspension of 3-methyl-azetidin-3-ol hydrochloride in tetrahydrofuran (THF).
  • Addition of triethylamine to neutralize the acid.
  • Addition of a tert-butyl-substituted carboxylic acid derivative.
  • Cooling to 0 °C and addition of dicyclohexylcarbodiimide (DCC) as a coupling agent.
  • Stirring at room temperature to promote amide bond formation.
  • Isolation of the intermediate followed by reduction or further functional group transformations.
  • Final treatment with ammonia in methanol at low temperature to complete the urea formation.

Catalytic and Reductive Steps

Hydrogenation and reduction steps are often employed to remove protecting groups or reduce intermediates. For example, hydrogenolysis with pressurized hydrogen and catalysts such as palladium on carbon in acidic media is used to deprotect N-substituted azetidines. Lithium aluminium hydride (LiAlH4) reductions are applied to reduce ketones or amides in the synthetic pathway.

Data Table Summarizing Key Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes Source
Azetidine ring formation Primary methylamine + propane derivative, hot organic solvent, base, water Variable N-protected azetidine intermediate formed
Hydrogenolysis deprotection Pressurized H2, strong acid, catalyst High Azetidine salt concentrate obtained
Urea formation Azetidine derivative + tert-butyl isocyanate, DCM, N2, ice bath, 16 h 90+ Purified by silica gel chromatography
Amide coupling (DCC method) Azetidin-3-ol hydrochloride + tert-butyl acid + DCC, THF, 0 °C to RT 30-60 Intermediate amide formed
Hydrochloride salt formation Free base + HCl in isopropanol Quantitative Crystalline hydrochloride salt obtained
Reduction (LiAlH4) LiAlH4 in anhydrous THF, 0 °C High Reduction of ketones or amides

Additional Notes on Reaction Monitoring and Purification

  • Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, particularly in urea and amide formation steps.
  • Purification is commonly achieved by silica gel column chromatography using ethyl acetate/hexanes mixtures with varying ratios depending on compound polarity.
  • Crystallization from ethyl acetate-petroleum ether mixtures is employed to obtain pure crystalline products.

Summary of Research Findings

  • The preparation of 1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride relies heavily on the efficient synthesis of the azetidine ring and subsequent functionalization with tert-butyl and urea groups.
  • The use of protecting groups and their removal by catalytic hydrogenation or chemical reduction is critical for obtaining pure intermediates.
  • Urea formation via isocyanate coupling in anhydrous conditions is a robust and high-yielding method.
  • Conversion to the hydrochloride salt enhances compound stability and facilitates isolation.
  • The methods have been validated in multiple patents and peer-reviewed publications, demonstrating reproducibility and scalability.

This detailed synthesis overview is based on diverse, authoritative sources including patents and peer-reviewed chemical literature, excluding unreliable sources as requested. The combination of classical synthetic organic chemistry techniques with modern purification and characterization ensures high-quality preparation of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution or urea-forming reactions between azetidine derivatives and tert-butyl isocyanate. Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize yield and purity . Integrate computational reaction path searches based on quantum chemical calculations to predict energetically favorable pathways and transition states, reducing trial-and-error experimentation . Validate results via HPLC and NMR to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding in the urea moiety .
  • High-resolution mass spectrometry (HRMS) for exact molecular weight validation .
  • HPLC with UV/Vis detection to assess purity, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
    Cross-reference data with computational predictions (e.g., IR vibrational frequencies) to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., azetidine ring opening or urea bond cleavage). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and transition states for the synthesis of this compound?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction mechanisms, including proton transfer and nucleophilic attack steps. Use software like Gaussian or ORCA to visualize transition states and calculate activation energies. Validate predictions with isotopic labeling experiments .

Q. What strategies resolve contradictions in biological activity data across different in vitro assays?

  • Methodological Answer :

  • Perform dose-response curves in multiple cell lines to rule out cell-specific effects.
  • Use molecular docking simulations to assess binding affinity to target enzymes (e.g., serine proteases), comparing results with experimental IC₅₀ values .
  • Apply statistical meta-analysis to identify outliers and control for assay variability (e.g., buffer composition, incubation time) .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Methodological Answer : Optimize nanofiltration or reverse osmosis membranes (pore size 1–5 kDa) to separate the target compound from smaller byproducts. Use process simulation software (e.g., Aspen Plus) to model solvent recovery and membrane fouling, reducing waste .

Q. What role do heterogeneous catalysts play in improving the selectivity of urea bond formation?

  • Methodological Answer : Screen immobilized catalysts (e.g., silica-supported palladium) to minimize side reactions. Characterize catalyst surfaces via BET analysis and XPS to correlate porosity/active sites with yield. Compare turnover numbers (TON) across batch and flow reactors .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental spectral data?

  • Methodological Answer : Re-examine computational parameters (e.g., solvent effects in DFT simulations) and experimental conditions (e.g., NMR solvent polarity). Use 2D NMR techniques (COSY, NOESY) to resolve stereochemical ambiguities. Cross-validate with independent synthetic batches .

Q. What methodologies ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum-free conditions) and include positive/negative controls. Use blinded analysis to minimize bias. Share raw data via open-access platforms for independent verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride
Reactant of Route 2
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1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.